molecular formula C11H13ClN2S B2499594 Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride CAS No. 1052514-11-0

Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride

Cat. No. B2499594
CAS RN: 1052514-11-0
M. Wt: 240.75
InChI Key: IUNCNBCRFDXGQH-UHFFFAOYSA-N
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Description

The compound "Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related heterocyclic compounds that share structural similarities, such as substituted thiophenes, pyridines, and their amine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of long-chain amide, polyether, and acyl functionalities . Novel synthetic routes have been developed for the preparation of potent inhibitors, such as BTK inhibitors, which involve the substitution on the thiophene and pyridine rings . Additionally, metal-free approaches using oxidative C–H functionalization have been employed for the synthesis of pyridine amides . A specific example includes the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, which is achieved by reacting a chlorophenyl-pyridinyl-propan-1-amine with thiourea in isopropanol .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic methods, including NMR, mass spectrometry, and X-ray crystallography . For instance, the structure of a dichlorothiophene-pyridine-carbonitrile compound was elucidated, revealing the dihedral angles between the planes of the pyridine and thiophene rings . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo electrophilic substitution reactions, as well as their potential to act as ligands in coordination chemistry . The bifunctional ligand (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid, for example, has been shown to coordinate with metals such as Cd and Pt, forming complexes that have been structurally characterized .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of substituents on the thiophene and pyridine rings can affect the compound's electrochemical behavior, as seen in the cyclic voltammetric studies of alkoxy-thiophenes and α-ketopyrrole monomers . The solubility, hydrophilicity, and kinetic stability of these compounds are also important parameters that determine their potential applications in various fields .

Scientific Research Applications

Antifungal Activity

A study synthesized novel pyrimidine derivatives with pyridin-3-ylmethyl-thio and phenylamino moieties, including a compound structurally similar to Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride. These compounds demonstrated significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, with certain derivatives showing up to 93.7% inhibition at 100 µg/mL concentration (Wang et al., 2018).

Coordination Polymers and Properties

Research involving flexible unsymmetrical bis(pyridyl) ligands, related to Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride, led to the formation of helical silver(I) coordination polymers. These structures were analyzed for their solid-state luminescent emission intensities and demonstrated potential for various applications in material science (Zhang et al., 2013).

Luminescent Properties in Metal Complexes

The luminescent properties of metal complexes containing bis(pyridyl) ligands have been studied. These compounds, structurally similar to Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride, exhibit diverse luminescent properties, indicating potential for use in fluorescence-based applications (Zhang et al., 2013).

Schiff Base Compounds for Corrosion Inhibition

Compounds structurally related to Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride, like N-(thiophen-2-ylmethylene)pyridin-2-amine, have been investigated as corrosion inhibitors. Their inhibitory efficiency against mild steel corrosion in acidic solutions was notable, with certain compounds showing up to 97% efficiency (Leçe et al., 2008).

Catalytic Applications in Organic Synthesis

Research on palladacycles using ligands with an indole core, including pyridin-2-ylmethyl derivatives, demonstrated their effectiveness as catalysts in organic reactions like the Suzuki–Miyaura coupling. These findings suggest potential catalytic applications for compounds similar to Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride (Singh et al., 2017).

Antioxidant and Acetylcholinesterase Inhibitory Properties

γ-Pyridinyl amine derivatives, structurally related to the compound , have been studied for their antioxidant activity and acetylcholinesterase inhibitory properties. These compounds displayed good antioxidant activity and moderate AChE inhibitory properties, indicating potential therapeutic applications (Vargas Méndez & Kouznetsov, 2015).

properties

IUPAC Name

1-pyridin-3-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;/h1-7,13H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNCNBCRFDXGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride

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